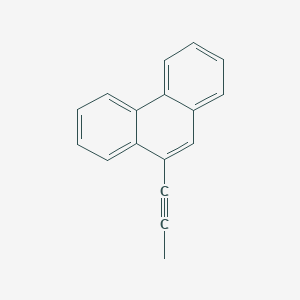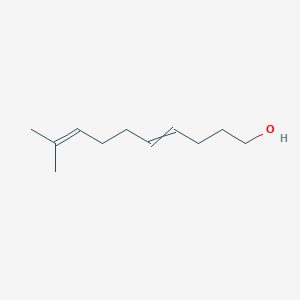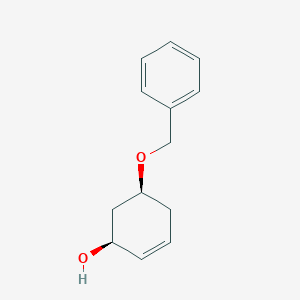
1,3-Propanediol, 2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C6H16O2Si. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(trimethylsilyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-(trimethylsilyl)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
1,3-Propanediol, 2-(trimethylsilyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-(trimethylsilyl)- involves its ability to interact with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex molecules. This property is particularly useful in organic synthesis and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simpler diol without the trimethylsilyl group, used in the production of polymers and as a solvent.
3-(Trimethylsilyl)-1-propanol: Another silylated compound with similar protective properties but different reactivity due to the position of the silyl group.
Uniqueness
1,3-Propanediol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group at the second position, which provides specific reactivity and stability advantages in various chemical reactions. This makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
189066-36-2 |
|---|---|
Formule moléculaire |
C6H16O2Si |
Poids moléculaire |
148.28 g/mol |
Nom IUPAC |
2-trimethylsilylpropane-1,3-diol |
InChI |
InChI=1S/C6H16O2Si/c1-9(2,3)6(4-7)5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
BGMVXIDWBZLIRZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


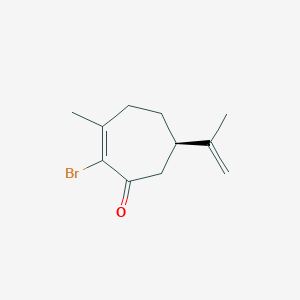
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
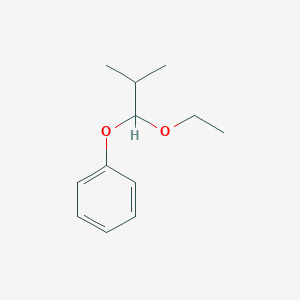
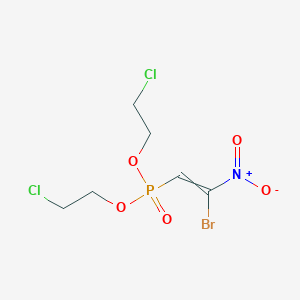
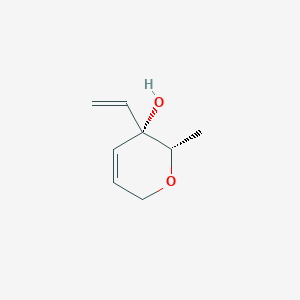
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
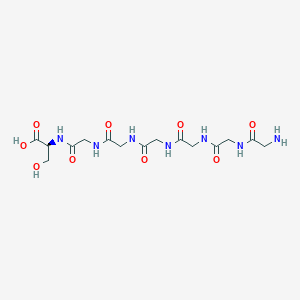
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
